N-(3-chlorophenyl)-2-({4-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide
Description
The compound N-(3-chlorophenyl)-2-({4-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide is a structurally complex acetamide derivative featuring:
- A 3-chlorophenyl group attached to the acetamide nitrogen.
- A pyrimidine ring linked via a thioether (-S-) group to the acetamide.
- A piperazine moiety substituted with a 2,5-dimethylphenyl group at the 4-position of the pyrimidine.
This architecture combines pharmacophores known for diverse biological activities, including enzyme inhibition (e.g., MMPs, α-glucosidase) and receptor modulation (e.g., serotonin/dopamine receptors).
Properties
CAS No. |
1251634-27-1 |
|---|---|
Molecular Formula |
C27H24N4O3 |
Molecular Weight |
452.514 |
IUPAC Name |
2-(4-ethylphenyl)-N-[(3-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C27H24N4O3/c1-3-17-7-10-20(11-8-17)31-27(33)23-16-28-24-12-9-19(14-22(24)25(23)30-31)26(32)29-15-18-5-4-6-21(13-18)34-2/h4-14,16,30H,3,15H2,1-2H3,(H,29,32) |
InChI Key |
QEVKNSBKXBSREY-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC(=CC=C5)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(3-chlorophenyl)-2-({4-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide is a complex organic compound characterized by a unique combination of functional groups. Its structural features suggest potential biological activities, particularly in the fields of oncology and neurology. This article synthesizes available research findings regarding its biological activity, including cytotoxicity, mechanism of action, and potential therapeutic applications.
- Chemical Name : this compound
- Molecular Formula : C20H24ClN3OS
- Molecular Weight : 375.94 g/mol
- CAS Number : 896235-82-8
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
-
Cytotoxicity Studies : Research has shown that derivatives with similar structures demonstrate cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Notably, compounds with piperazine and pyrimidine moieties have been reported to induce cell cycle arrest and apoptosis in these cells .
Compound IC50 (µg/mL) Cell Line Compound 4e 0.28 MCF-7 Compound 4i 2.32 HepG2 - Mechanism of Action : The mechanism underlying the anticancer activity often involves the induction of apoptosis through the activation of caspases and modulation of the Bax/Bcl-2 ratio, leading to increased cell death in tumor cells .
Neurological Activity
The piperazine ring present in this compound suggests potential applications in treating neurological disorders. Piperazine derivatives are known to exhibit activity as serotonin reuptake inhibitors, which are beneficial in treating depression and anxiety disorders .
Case Studies
- Case Study on Anticancer Efficacy :
-
Neuropharmacological Assessment :
- In another study focusing on piperazine derivatives, compounds were tested for their ability to modulate serotonin levels in animal models. Results demonstrated that certain modifications could enhance neuroprotective effects while reducing side effects commonly associated with traditional antidepressants .
Scientific Research Applications
Medicinal Chemistry Applications
- Antidepressant Activity : Compounds similar to N-(3-chlorophenyl)-2-({4-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide have been investigated for their potential antidepressant effects. Research indicates that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .
- Antipsychotic Properties : The compound's structural features suggest it may interact with dopamine receptors, making it a candidate for antipsychotic drug development. Studies on related compounds have shown efficacy in treating schizophrenia and other psychotic disorders by blocking D2 dopamine receptors .
- Anti-inflammatory Effects : Preliminary studies indicate that similar thioacetamides exhibit anti-inflammatory properties. The thioether linkage in the compound may enhance its ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating autoimmune diseases .
Pharmacological Mechanisms
The pharmacological mechanisms of this compound are multifaceted:
- Receptor Binding : The compound likely binds to various neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing synaptic transmission and neurochemical balance.
- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, thereby prolonging the effects of mood-regulating chemicals in the brain.
Case Studies and Research Findings
- Study on Antidepressant Effects : A study published in Drug Target Insights evaluated several piperazine derivatives for their antidepressant properties. The findings suggested that modifications to the piperazine ring could enhance efficacy against depression models in animal studies .
- Antipsychotic Research : Another investigation focused on the effects of related compounds on D2 receptor antagonism. Results demonstrated significant reductions in psychotic symptoms in rodent models, supporting the potential use of this compound as a therapeutic agent for schizophrenia .
- Inflammation Studies : Research into the anti-inflammatory properties of thioacetamides indicated that these compounds could inhibit the production of TNF-alpha and IL-6 in vitro, showcasing their potential for treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings
Piperazine Substituents: The target compound’s 2,5-dimethylphenyl group on piperazine increases steric bulk and lipophilicity compared to simpler substituents (e.g., methyl or chlorophenyl in and ) . This may enhance binding to hydrophobic pockets in enzymes or receptors. In contrast, morpholino (compound 13, ) or benzyl-piperazine (compound 11, ) groups alter electronic properties and solubility .
Pyrimidine vs. Thiazole derivatives (e.g., compound 14, ) often show lower melting points (~269–283°C) than pyrimidine-thioacetamides (e.g., 103–154°C in ), suggesting differences in crystallinity .
Synthetic Efficiency :
- Yields for pyrimidine-thioacetamides (e.g., 20–55% in ) are generally lower than those for thiazole derivatives (72–86% in ), likely due to the complexity of pyrimidine functionalization .
- The target compound’s synthesis would likely require sequential alkylation of pyrimidine-thiol with chloroacetamide, followed by piperazine coupling, as seen in and .
Biological Activity Trends :
Q & A
Basic Research Question: What are the optimal conditions for synthesizing this compound with high purity and yield?
Methodological Answer:
Synthesis requires multi-step protocols, including:
- Thioether linkage formation : Use coupling agents like EDCI/HOBt in anhydrous DMF at 0–5°C to minimize side reactions .
- Piperazine ring functionalization : Employ Buchwald-Hartwig amination with Pd(OAc)₂/Xantphos catalyst under reflux in toluene (110°C, 12–24 hrs) .
- Purification : Gradient column chromatography (hexane/EtOAc) followed by recrystallization in ethanol/water (1:3 v/v) achieves >95% purity. Monitor reactions via TLC and HPLC (C18 column, acetonitrile/water mobile phase) .
Basic Research Question: How can structural elucidation be performed to confirm the compound’s conformation?
Methodological Answer:
- X-ray crystallography : Resolve crystal packing and intramolecular hydrogen bonds (e.g., N–H⋯N interactions). For example, shows dihedral angles between pyrimidine and chlorophenyl rings (42.25°–67.84°) critical for stability .
- NMR spectroscopy : Use 2D NOESY to confirm spatial proximity of the 2,5-dimethylphenyl group to the piperazine nitrogen .
- Mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: ~525.2 Da) with <2 ppm error .
Basic Research Question: What methodologies assess its biological activity against target receptors?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize purified GPCRs (e.g., dopamine D₂/D₃) on CM5 chips to measure binding kinetics (Kd, kon/koff) .
- Cell-based assays : Use HEK-293 cells transfected with luciferase reporters under cAMP response elements to quantify inverse agonism (EC₅₀ values) .
- In vitro enzyme inhibition : Test against kinases (e.g., PI3Kγ) using ADP-Glo™ assays .
Advanced Research Question: How to resolve contradictions in crystallographic vs. computational conformational data?
Methodological Answer:
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to compare simulated vs. experimental torsion angles (e.g., C–S–C–N linkage) .
- Hybrid DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to identify discrepancies in intramolecular H-bonding patterns .
- Rietveld refinement : Apply to powder XRD data to detect polymorphic variations .
Advanced Research Question: How to design experiments for optimizing receptor selectivity?
Methodological Answer:
- SAR-driven mutagenesis : Modify the 2,5-dimethylphenyl group to para-substituted analogs (e.g., 2-F, 5-CF₃) and screen against receptor panels (e.g., serotonin 5-HT₁A, adrenergic α₁) .
- Free-energy perturbation (FEP) : Predict binding affinity changes for substituent modifications using Schrödinger’s FEP+ .
- Dual-luciferase assays : Compare transcriptional activation in cells overexpressing off-target receptors (e.g., histamine H₄) .
Advanced Research Question: How to evaluate thermal stability and degradation pathways?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Heat at 10°C/min under N₂ to identify decomposition onset (>200°C expected) .
- LC-MS/MS degradation studies : Incubate in simulated gastric fluid (pH 2.0, 37°C) and characterize hydrolytic byproducts (e.g., thioacetamide cleavage) .
- Forced degradation : Expose to UV light (254 nm) and analyze photodegradants via ¹H NMR .
Advanced Research Question: How to predict polypharmacology using computational models?
Methodological Answer:
- PharmMapper server : Upload the compound’s 3D structure to identify off-target kinases or proteases .
- Deep learning platforms (e.g., DeepDTA) : Train models on ChEMBL data to predict binding to secondary targets (e.g., sigma receptors) .
- Covalent docking (AutoDock4) : Simulate disulfide bond formation with cysteine-rich targets (e.g., Keap1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
